2,3-Diphosphoglyceric acid

描述

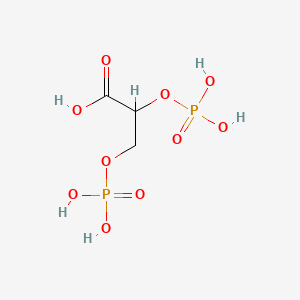

2,3-Diphosphoglyceric acid is a three-carbon isomer of 1,3-bisphosphoglyceric acid, an intermediate in the glycolytic pathway. It is primarily found in human erythrocytes (red blood cells) and plays a crucial role in regulating oxygen delivery by interacting with deoxygenated hemoglobin and decreasing its affinity for oxygen . This function is vital for enhancing oxygen release in tissues that require it most.

准备方法

Synthetic Routes and Reaction Conditions: 2,3-Diphosphoglyceric acid can be synthesized through enzymatic reactions involving phosphoglycerate mutase, which converts 1,3-bisphosphoglyceric acid to this compound. This process requires specific conditions, including the presence of glycolate-2-phosphate to activate the enzyme .

Industrial Production Methods: Industrial production of this compound involves the use of automated methods that ensure precision and accuracy. The Grisolia method, for example, utilizes 3-phosphoglycerate as a substrate and measures the this compound as a cofactor in the phosphoglycerate mutase reaction . This method is coupled with enolase and pyruvate kinase to form pyruvic acid, which is then measured.

化学反应分析

Types of Reactions: 2,3-Diphosphoglyceric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-phosphoglycerate.

Reduction: It can be reduced to form glyceraldehyde-3-phosphate.

Substitution: It can participate in substitution reactions where phosphate groups are exchanged.

Common Reagents and Conditions: Common reagents used in these reactions include phosphoglycerate mutase, enolase, and pyruvate kinase. The reactions typically occur under physiological conditions, such as those found in erythrocytes .

Major Products: The major products formed from these reactions include 3-phosphoglycerate and glyceraldehyde-3-phosphate, which are intermediates in the glycolytic pathway .

科学研究应用

Physiological Role in Oxygen Delivery

2,3-DPG is predominantly found in red blood cells (RBCs) and functions as an allosteric effector of hemoglobin. It binds preferentially to deoxygenated hemoglobin, promoting the release of oxygen to tissues that require it most. This mechanism is vital under conditions where oxygen demand is high or supply is limited.

Transfusion Medicine

Research has shown that stored red blood cells experience a significant decline in 2,3-DPG levels over time. A study indicated that the mean concentration of 2,3-DPG was approximately 90% lower in stored RBCs compared to fresh preoperative samples . This depletion can impair oxygen delivery upon transfusion. Understanding and managing 2,3-DPG levels in stored blood products are essential for optimizing transfusion outcomes.

| Study | Findings |

|---|---|

| PMC4770563 | Significant decrease in 2,3-DPG levels in stored RBCs affects oxygen delivery post-transfusion. |

| PMC535777 | Thyroid hormones can enhance 2,3-DPG levels in erythrocytes, indicating potential therapeutic avenues for managing anemia or other conditions affecting oxygen transport. |

Exercise Physiology

The concentration of 2,3-DPG is influenced by physical activity and environmental factors. Intense exercise under hypoxic conditions has been shown to decrease RBC 2,3-DPG levels due to acidosis . Conversely, endurance training over weeks can lead to elevated levels of 2,3-DPG, enhancing exercise capacity by improving oxygen delivery.

| Condition | Effect on 2,3-DPG |

|---|---|

| Normoxia | Stable or increased levels during prolonged exercise. |

| Hypoxia | Decrease in 2,3-DPG after intense exercise; adaptation may require phosphate supplementation . |

Case Studies

- High Altitude Adaptation : A study examined individuals exposed to high altitudes and found that increased levels of 2,3-DPG correlated with improved arterial oxygen saturation and adaptation to hypoxia . This highlights the importance of 2,3-DPG in physiological acclimatization.

- Thyroid Hormone Influence : Research demonstrated that thyroid hormones could stimulate the production of 2,3-DPG in erythrocytes. This biphasic effect suggests potential clinical applications for managing conditions like hypothyroidism where oxygen transport may be compromised .

作用机制

2,3-Diphosphoglyceric acid exerts its effects by binding to deoxygenated hemoglobin, reducing its affinity for oxygen, and promoting oxygen release in tissues. This interaction is facilitated by the diphosphoglycerate mutase enzyme, which converts 1,3-bisphosphoglyceric acid to this compound . The compound also modulates the p38 MAPK pathway, reducing neuronal apoptosis and oxidative stress in hypoxic-ischemic conditions .

相似化合物的比较

1,3-Bisphosphoglyceric acid: An intermediate in the glycolytic pathway, similar in structure but with different functional roles.

Inosine: Another organic phosphate compound that affects oxygen affinity in erythrocytes.

Uniqueness: 2,3-Diphosphoglyceric acid is unique in its ability to regulate oxygen delivery by interacting with hemoglobin. Unlike other similar compounds, it specifically binds to deoxygenated hemoglobin, facilitating oxygen release in tissues that need it most .

生物活性

2,3-Diphosphoglyceric acid (2,3-DPG) is a crucial metabolite in human physiology, particularly in the context of oxygen transport and delivery. This article explores the biological activity of 2,3-DPG, its mechanisms of action, clinical significance, and recent research findings.

Overview of 2,3-DPG

2,3-DPG is an isomer of 1,3-bisphosphoglyceric acid and plays a pivotal role as an allosteric effector in hemoglobin function. It is synthesized from 1,3-BPG in red blood cells through the action of bisphosphoglycerate mutase and subsequently dephosphorylated to 3-phosphoglycerate by 2,3-DPG phosphatase. The regulation of 2,3-DPG levels is essential for maintaining oxygen homeostasis in tissues.

Oxygen Release Enhancement

The primary biological activity of 2,3-DPG is its ability to enhance oxygen release from hemoglobin. By binding preferentially to deoxygenated hemoglobin (deoxyhemoglobin), it stabilizes the T (tense) state of hemoglobin, reducing its affinity for oxygen. This mechanism facilitates increased oxygen delivery to tissues under conditions such as hypoxia or high metabolic demand.

- Binding Dynamics : The interaction between 2,3-DPG and hemoglobin involves the formation of salt bridges with specific amino acid residues (lysine and histidine) in deoxyhemoglobin. This interaction effectively shifts the oxygen-hemoglobin dissociation curve to the right, indicating a lower affinity for oxygen at physiological pH levels.

Effects in Disease States

- Chronic Anemia : Patients with chronic anemia exhibit elevated levels of 2,3-DPG to enhance oxygen delivery despite reduced hemoglobin levels. Studies indicate that erythrocytes can increase 2,3-DPG concentration by four to five times under these conditions .

- Renal Failure : Research has shown that hemodialysis can significantly increase erythrocyte 2,3-DPG levels due to changes in plasma pH and glucose utilization. In a study involving patients undergoing hemodialysis, levels increased from approximately 11 μmol/g to nearly 20 μmol/g post-treatment .

- High Altitude Adaptation : At high altitudes, increased production of 2,3-DPG helps improve oxygen delivery under low atmospheric oxygen conditions. This adaptive response is critical for preventing tissue hypoxia .

Recent Research Findings

Recent studies have explored various aspects of 2,3-DPG's biological activity:

- Erythrocyte Metabolism : A study demonstrated that increasing intracellular phosphoglycolate levels could enhance DPG synthesis while inhibiting its degradation through phosphatase activity. This dual regulation emphasizes the metabolic flexibility of erythrocytes in response to physiological demands .

- Stored Blood Transfusions : Investigations into stored red blood cell transfusions revealed that stored RBCs are deficient in 2,3-DPG compared to fresh blood. This deficiency can lead to decreased oxygen delivery post-transfusion .

Data Tables

| Condition | Pre-Treatment 2,3-DPG (μmol/g) | Post-Treatment 2,3-DPG (μmol/g) | Reference |

|---|---|---|---|

| Chronic Renal Failure | 10.86 ± 2.89 | 19.93 ± 2.89 | |

| Normal Controls | ~17.45 | N/A | |

| Post-Hemodialysis | N/A | Increased significantly |

Case Study: Hemodialysis Impact on Erythrocyte Biochemistry

A cohort study involving Korean and American patients on maintenance hemodialysis showed significant increases in erythrocyte 2,3-DPG levels post-dialysis correlated with improved blood pH and glucose utilization rates. These findings highlight the potential for therapeutic modulation of DPG levels in managing anemia associated with renal failure.

属性

IUPAC Name |

2,3-diphosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHUEYCVLUUEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861801 | |

| Record name | Diphosphoglyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-81-8 | |

| Record name | Diphosphoglyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diphosphoglycerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoglyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPHOSPHOGLYCERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4454O4YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3-DPG interact with hemoglobin and affect oxygen binding?

A1: 2,3-DPG binds to a specific site on deoxyhemoglobin, located between the β-polypeptide chains [, ]. This binding stabilizes the deoxy configuration of hemoglobin, which has a lower affinity for oxygen. As a result, 2,3-DPG promotes the release of oxygen from hemoglobin to the tissues.

Q2: What physiological conditions lead to changes in 2,3-DPG levels, and how do these changes impact oxygen delivery?

A2: Conditions like hypoxia (low oxygen levels) stimulate 2,3-DPG synthesis in red blood cells []. This increase in 2,3-DPG shifts the oxygen-hemoglobin dissociation curve to the right, facilitating oxygen release to tissues where it is needed most []. Conversely, conditions like chronic alcoholism can lead to elevated 2,3-DPG levels even in the absence of hypoxia [].

Q3: How does the sensitivity of different animal hemoglobins to 2,3-DPG vary, and what is the evolutionary significance of this variation?

A3: Sensitivity to 2,3-DPG varies among species, with larger animals generally exhibiting higher sensitivity []. This variation is attributed to differences in the amino acid composition of hemoglobin, particularly charged residues. The selection for these charged residues in mammals with higher metabolic rates suggests a positive Darwinian selection for efficient oxygen transport [].

Q4: What is the molecular formula and weight of 2,3-DPG?

A4: The molecular formula of 2,3-DPG is C6H10O12P2, and its molecular weight is 356.07 g/mol.

Q5: How does the stability of the oxygen-hemoglobin dissociation curve in stored blood relate to cell packing?

A5: Research suggests that the stability of the oxygen-hemoglobin dissociation curve in stored blood is influenced by the area of the cell-plasma interface. Factors like the orientation of collection tubes and storage container size can impact cell packing and subsequently affect the dissociation curve's stability [].

Q6: What is the role of 2,3-DPG in the phosphoglycerate mutase reaction?

A6: 2,3-DPG acts as a cofactor for the enzyme phosphoglycerate mutase (PGM) [, ]. PGM catalyzes the interconversion of 3-phosphoglyceric acid (3-PGA) and 2-phosphoglyceric acid (2-PGA), a crucial step in glycolysis. 2,3-DPG is essential for the enzyme's activity, particularly in the type of PGM found in muscle tissue.

Q7: Can 2,3-DPG levels be manipulated to enhance oxygen delivery?

A7: Studies have shown that inhibiting pyruvate kinase, an enzyme upstream in the glycolytic pathway, leads to increased 3-PGA levels in red blood cells. This increase in 3-PGA enhances 2,3-DPG synthesis, thereby increasing oxygen delivery [].

Q8: Have computational studies been conducted to understand the interaction of 2,3-DPG with aluminum?

A8: Yes, density functional theory (DFT) calculations have been used to investigate the affinity of aluminum for 2,3-DPG. These studies suggest that 2,3-DPG can compete with citrate for binding to aluminum at physiological pH, highlighting the potential for aluminum to interfere with 2,3-DPG's role in oxygen transport [].

Q9: Have any structural analogues of 2,3-DPG been synthesized, and what are their effects on hemoglobin oxygen affinity?

A9: Yes, bisphosphates of ethylene glycol and 1,2-propanediol, structural analogues of 2,3-DPG, have been synthesized and shown to reduce the oxygen affinity of hemoglobin []. This finding underscores the importance of the phosphate groups and the overall structure of 2,3-DPG for its biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。